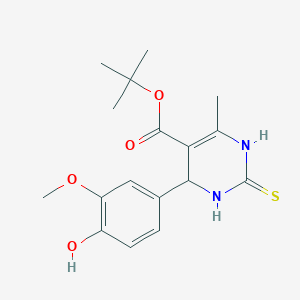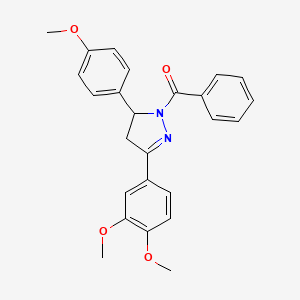![molecular formula C28H30N6 B11636979 1,4-Bis[4-(dimethylamino)benzyl]-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile](/img/structure/B11636979.png)
1,4-Bis[4-(dimethylamino)benzyl]-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE is a complex organic compound known for its unique chemical structure and properties. This compound features a tetrahydroquinoxaline core substituted with dimethylaminophenyl groups and dicarbonitrile functionalities, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydroquinoxaline core, followed by the introduction of dimethylaminophenyl groups through nucleophilic substitution reactions. The final step involves the addition of dicarbonitrile groups under controlled conditions to ensure the stability and purity of the compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The dimethylaminophenyl groups can interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The dicarbonitrile groups may also play a role in the compound’s biological activity by participating in redox reactions and forming reactive intermediates.
Comparison with Similar Compounds
1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE can be compared with similar compounds, such as:
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: This compound has a similar dimethylaminophenyl substitution but lacks the tetrahydroquinoxaline core and dicarbonitrile groups.
Methanone, bis[4-(dimethylamino)phenyl]: This compound features dimethylaminophenyl groups but differs in its core structure and functional groups. The uniqueness of 1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE lies in its combination of the tetrahydroquinoxaline core, dimethylaminophenyl groups, and dicarbonitrile functionalities, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H30N6 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1,4-bis[[4-(dimethylamino)phenyl]methyl]-2,3-dihydroquinoxaline-6,7-dicarbonitrile |
InChI |
InChI=1S/C28H30N6/c1-31(2)25-9-5-21(6-10-25)19-33-13-14-34(20-22-7-11-26(12-8-22)32(3)4)28-16-24(18-30)23(17-29)15-27(28)33/h5-12,15-16H,13-14,19-20H2,1-4H3 |
InChI Key |
DEBJGOFEDHOZEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(C3=C2C=C(C(=C3)C#N)C#N)CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(2,6,8-Trimethylquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B11636899.png)
![2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11636901.png)

![1-(3,4-Dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11636913.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide](/img/structure/B11636916.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B11636923.png)
![2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11636928.png)

![methyl 2-{2-(4-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636943.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide](/img/structure/B11636948.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-7-methyl-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11636967.png)

![ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636973.png)
![N~2~-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11636978.png)
